Cas no 2137841-49-5 (2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]pyrimidine-5-carboxylic acid)
![2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]pyrimidine-5-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2137841-49-5x500.png)
2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]pyrimidine-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- EN300-739718
- 2137841-49-5
- 2-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)pyrimidine-5-carboxylic acid
- 2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]pyrimidine-5-carboxylic acid
-
- インチ: 1S/C14H19N3O4/c1-13(2,3)21-12(20)17-14(5-4-6-14)11-15-7-9(8-16-11)10(18)19/h7-8H,4-6H2,1-3H3,(H,17,20)(H,18,19)
- InChIKey: JSGTXGSTVSKMLI-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(NC1(C2N=CC(C(=O)O)=CN=2)CCC1)=O
計算された属性
- 精确分子量: 293.13755610g/mol
- 同位素质量: 293.13755610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 21
- 回転可能化学結合数: 5
- 複雑さ: 407
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1
- トポロジー分子極性表面積: 101Ų
2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]pyrimidine-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-739718-0.1g |
2-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)pyrimidine-5-carboxylic acid |
2137841-49-5 | 95.0% | 0.1g |
$603.0 | 2025-03-11 | |
Enamine | EN300-739718-0.5g |
2-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)pyrimidine-5-carboxylic acid |
2137841-49-5 | 95.0% | 0.5g |
$1360.0 | 2025-03-11 | |
Enamine | EN300-739718-10.0g |
2-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)pyrimidine-5-carboxylic acid |
2137841-49-5 | 95.0% | 10.0g |
$7497.0 | 2025-03-11 | |
Enamine | EN300-739718-5.0g |
2-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)pyrimidine-5-carboxylic acid |
2137841-49-5 | 95.0% | 5.0g |
$5056.0 | 2025-03-11 | |
1PlusChem | 1P028S15-250mg |
2-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)pyrimidine-5-carboxylicacid |
2137841-49-5 | 95% | 250mg |
$1128.00 | 2023-12-19 | |
Aaron | AR028S9H-250mg |
2-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)pyrimidine-5-carboxylicacid |
2137841-49-5 | 95% | 250mg |
$1211.00 | 2025-02-16 | |
1PlusChem | 1P028S15-1g |
2-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)pyrimidine-5-carboxylicacid |
2137841-49-5 | 95% | 1g |
$2215.00 | 2023-12-19 | |
1PlusChem | 1P028S15-5g |
2-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)pyrimidine-5-carboxylicacid |
2137841-49-5 | 95% | 5g |
$6312.00 | 2023-12-19 | |
1PlusChem | 1P028S15-10g |
2-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)pyrimidine-5-carboxylicacid |
2137841-49-5 | 95% | 10g |
$9329.00 | 2023-12-19 | |
Enamine | EN300-739718-2.5g |
2-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)pyrimidine-5-carboxylic acid |
2137841-49-5 | 95.0% | 2.5g |
$3417.0 | 2025-03-11 |
2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]pyrimidine-5-carboxylic acid 関連文献
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
7. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]pyrimidine-5-carboxylic acidに関する追加情報
Research Brief on 2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]pyrimidine-5-carboxylic acid (CAS: 2137841-49-5)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of small-molecule inhibitors targeting specific enzymatic pathways. Among these, the compound 2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]pyrimidine-5-carboxylic acid (CAS: 2137841-49-5) has emerged as a promising candidate due to its unique structural and functional properties. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.
The synthesis of 2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]pyrimidine-5-carboxylic acid involves a multi-step process that ensures high yield and purity. Recent studies have optimized the synthetic route, incorporating novel catalysts and reaction conditions to enhance efficiency. The compound's structure features a cyclobutyl ring linked to a pyrimidine-5-carboxylic acid moiety, which is critical for its biological activity. The tert-butoxycarbonyl (Boc) protecting group further enhances its stability during synthesis and storage.
Mechanistic studies have revealed that this compound acts as a potent inhibitor of key enzymes involved in inflammatory and oncogenic pathways. Specifically, it has shown high affinity for protein kinases such as PI3K and mTOR, which are often dysregulated in cancer and autoimmune diseases. In vitro assays demonstrate its ability to suppress cell proliferation and induce apoptosis in cancer cell lines, while in vivo studies in murine models have confirmed its efficacy in reducing tumor growth with minimal off-target effects.
Beyond its anticancer potential, 2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]pyrimidine-5-carboxylic acid has also been investigated for its anti-inflammatory properties. Preclinical data indicate that it modulates the activity of NF-κB and other pro-inflammatory transcription factors, making it a viable candidate for treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. These findings underscore the compound's versatility and broad therapeutic applicability.
Despite these promising results, challenges remain in optimizing the pharmacokinetic and pharmacodynamic profiles of this compound. Recent efforts have focused on structural modifications to improve its bioavailability and reduce metabolic degradation. Additionally, advanced drug delivery systems, such as nanoparticle encapsulation, are being explored to enhance its targeting efficiency and minimize systemic toxicity. These innovations are expected to pave the way for clinical trials in the near future.
In conclusion, 2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]pyrimidine-5-carboxylic acid represents a significant advancement in the development of small-molecule therapeutics. Its dual role as an anticancer and anti-inflammatory agent, coupled with ongoing optimization efforts, positions it as a highly promising candidate for further research and development. Continued exploration of its mechanisms and applications will likely yield valuable insights into its full therapeutic potential.
2137841-49-5 (2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]pyrimidine-5-carboxylic acid) Related Products
- 1396809-90-7(3-chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide)
- 2111790-95-3(Cyclopentene, 4-[[1-(chloromethyl)cyclobutyl]methyl]-)
- 946199-25-3(2-(4-fluorophenoxy)-N-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylacetamide)
- 1015846-73-7(3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline)
- 1807030-10-9(4-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid)
- 39522-26-4(6-Methyl-2H-1,4-benzoxazin-3(4H)-one)
- 851980-56-8(N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide)
- 253801-18-2(Tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate)
- 2319838-88-3(3,3-diphenyl-1-{2-(2H-1,2,3-triazol-2-yl)methylpyrrolidin-1-yl}propan-1-one)
- 2228246-92-0(1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutylmethanol)




